molecular formula C25H30ClNO3 B1196104 8-Benziloyloxy-6,10-ethano-5-azoniaspiro(4.5)decane chloride CAS No. 73954-17-3

8-Benziloyloxy-6,10-ethano-5-azoniaspiro(4.5)decane chloride

Cat. No. B1196104
CAS RN: 73954-17-3
M. Wt: 428.0 g/mol
InChI Key: RVCSYOQWLPPAOA-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of compounds related to 8-Benziloyloxy-6,10-ethano-5-azoniaspiro(4.5)decane chloride involves the reaction of specific precursors to form spiro cations and tetrachlorometallate anions, demonstrating the compound's complex synthesis process. The synthesis methods offer insights into the formation of metal-containing ionic liquids and heterocyclic systems relevant to the study compound (Zakharov et al., 2021) (Kim & Frolov, 2011).

Molecular Structure Analysis

X-ray diffraction and spectroscopic methods such as 1H NMR and IR spectroscopy have been utilized to confirm the product structures, offering detailed insights into the molecular structure of compounds akin to the study compound. These analyses reveal the steric configurations and crystal structures, highlighting the intricate molecular architecture of such compounds (Zakharov et al., 2021) (Kim & Frolov, 2011).

Chemical Reactions and Properties

Chemical reactions involving the study compound and its derivatives are characterized by their interactions with various chemical agents, leading to the formation of new compounds through processes like oxidation and acid hydrolysis. These reactions not only demonstrate the compound's reactivity but also its potential as a precursor for further chemical synthesis (Minghu et al., 2000) (Kayukova et al., 2010).

Physical Properties Analysis

The physical properties of compounds related to this compound, such as their phase transition temperatures, are determined using techniques like differential scanning calorimetry. This analysis is crucial for understanding the conditions under which these compounds remain stable and their potential applications in various temperature-dependent processes (Zakharov et al., 2021).

Chemical Properties Analysis

The study of chemical properties involves examining the reactivity of the compound with other chemicals, its potential as a catalyst in synthesis reactions, and its behavior under specific conditions like anhydrous and aprotic conditions. This analysis provides valuable information on the compound's versatility and suitability for various chemical applications (Minghu et al., 2000) (Hasaninejad et al., 2011).

Scientific Research Applications

Trospium chloride has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

Trospium chloride can be synthesized through a series of chemical reactions. One common method involves the reaction of 3-hydroxyspiro[bicyclo[3.2.1]octane-8,1’-pyrrolidinium] chloride with benzilic acid to form the desired compound . The reaction typically requires controlled conditions, including specific temperatures and solvents to ensure the correct formation of the product.

Industrial Production Methods

In industrial settings, trospium chloride is produced using large-scale chemical synthesis methods. These methods often involve the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The process may include steps such as solvent evaporation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Trospium chloride undergoes various chemical reactions, including:

    Oxidation: Trospium chloride can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced using suitable reducing agents.

    Substitution: Trospium chloride can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of trospium chloride .

Comparison with Similar Compounds

Similar Compounds

    Oxybutynin: Another muscarinic antagonist used to treat overactive bladder.

    Tolterodine: A muscarinic receptor antagonist with similar therapeutic applications.

    Solifenacin: A selective muscarinic receptor antagonist used for urinary incontinence.

Uniqueness of Trospium Chloride

Trospium chloride is unique due to its minimal central nervous system side effects, attributed to its quaternary ammonium structure . This makes it a preferred choice for patients who are sensitive to the central effects of other muscarinic antagonists.

properties

IUPAC Name

spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl 2-hydroxy-2,2-diphenylacetate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30NO3.ClH/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26;/h1-6,9-12,21-23,28H,7-8,13-18H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCSYOQWLPPAOA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860076
Record name Spiro[8-azoniabicyclo[3.2.1]octane-8,1′-pyrrolidinium], 3-[(hydroxydiphenylacetyl)oxy]-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73954-17-3
Record name Spiro(8-azoniabicyclo(3.2.1)octane-8,1'-pyrrolidinium), 3-hydroxy-, chloride, benzilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073954173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[8-azoniabicyclo[3.2.1]octane-8,1′-pyrrolidinium], 3-[(hydroxydiphenylacetyl)oxy]-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Benziloyloxy-6,10-ethano-5-azoniaspiro(4.5)decane chloride
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